molecular formula C9H11ClFN B1487480 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 936220-71-2

4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1487480
M. Wt: 187.64 g/mol
InChI Key: CBWNFZYQNOKVAI-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the CAS Number: 148960-34-3 . It has a molecular weight of 151.18 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-fluoro-1-indanamine . The InChI code is 1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • A study by Rahimpour et al. (2018) developed a novel procedure for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, which may share structural similarities with 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This research could provide insights into synthetic pathways that might be applicable or adaptable to the compound (Rahimpour et al., 2018).

Potential Applications in Material Science

  • Xie et al. (2001) synthesized soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. Although the study focuses on a different compound, the involvement of fluorine and aromatic amines might indicate potential applications of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in material science or polymer chemistry (Xie et al., 2001).

Pharmacological and Biological Activity

  • Cresswell et al. (2011) investigated the hydrofluorination of epoxy amines, which might relate to the chemical behavior of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in biological systems. Their work on the synthesis of amino fluorohydrins could hint at potential pharmacological applications or biological interactions of compounds with similar fluorinated amine structures (Cresswell et al., 2011).

Chemical Analysis and Detection Methods

  • Chen and Novotny (1997) developed a fluorogenic reagent for analyzing primary amines, which might be relevant to detecting or studying the behavior of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in complex mixtures or biological samples (Chen & Novotny, 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWNFZYQNOKVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS RN

936220-71-2
Record name 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936220-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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